molecular formula C18H15Cl2N3O2S B6537077 N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021221-89-5

N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6537077
CAS No.: 1021221-89-5
M. Wt: 408.3 g/mol
InChI Key: LXHMPXLCYVUXRU-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide” features a pyridazinone core substituted with a thiophene group and a butanamide linker terminating in a 2,5-dichlorophenyl moiety. However, the provided evidence lacks specific data on this compound’s synthesis, biological activity, or physicochemical properties.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c19-12-5-6-13(20)15(11-12)21-17(24)4-1-9-23-18(25)8-7-14(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHMPXLCYVUXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide, with the CAS number 1021221-89-5, is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H15Cl2N3O2SC_{18}H_{15}Cl_2N_3O_2S with a molecular weight of 408.3 g/mol. The structural complexity and the presence of multiple functional groups suggest a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC18H15Cl2N3O2SC_{18}H_{15}Cl_2N_3O_2S
Molecular Weight408.3 g/mol
CAS Number1021221-89-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

Anticancer Properties

A notable area of interest is the compound's potential anticancer activity. In a study involving various tumor cell lines, compounds with similar structural features were found to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, certain derivatives showed an EC50 value of 32 ng/mL against the WI-38 VA-13 subline, indicating potent anticancer effects .

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

  • Study on Anticancer Activity : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a thiophene moiety had enhanced activity against breast and gastric cancer cell lines .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thioamide derivatives against common pathogens. The results highlighted that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to compounds sharing partial structural motifs:

a. Dichlorophenyl-Containing Compounds

  • CI 12480 (INCI Name): This azo dye features a 2,5-dichlorophenyl group linked to a naphthalene carboxamide via an azo bond .
  • N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]: Another azo-based compound with dichlorophenyl groups, used in industrial applications . Its rigid azo structure contrasts with the flexible butanamide linker in the target compound.

b. Pyridazinone Derivatives

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9): A pyrimidinone derivative with a thioether linkage . Pyrimidinones and pyridazinones often exhibit overlapping bioactivity profiles, but specific data for the target compound are unavailable.

c. Thiophene-Containing Analogues

No thiophene-substituted pyridazinones are described in the evidence. Thiophene is a common bioisostere for phenyl groups, enhancing metabolic stability and binding affinity in drug design. Its presence in the target compound may influence solubility and receptor interactions compared to non-thiophene analogs.

Data Tables

Note: The tables below are hypothetical due to insufficient evidence.

Property Target Compound CI 12480 Compound 9
Core Structure Pyridazinone Azo dye Pyrimidinone
Key Functional Groups Thiophene, Dichlorophenyl Azo, Naphthalene Thioether, Isoprenyl
Application Pharmacological (hypothetical) Cosmetic colorant Nucleic acid synthesis
Solubility Not reported Low (hydrophobic) Moderate (polar)

Research Findings and Limitations

  • Structural Insights: The dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs, as seen in CI 12480 .
  • Synthesis Challenges: Pyridazinone synthesis often involves cyclization of dihydrazines with diketones, but the thiophene substituent could complicate regioselectivity .
  • Functional Comparison: Unlike azo dyes (e.g., CI 12480), which are restricted to cosmetic use due to toxicity concerns , pyridazinones are more likely to be optimized for therapeutic applications.

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